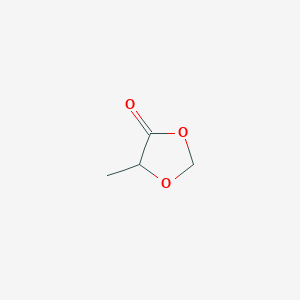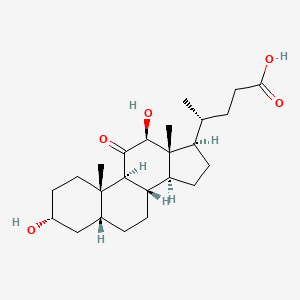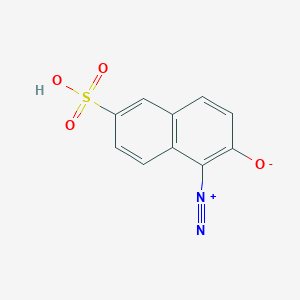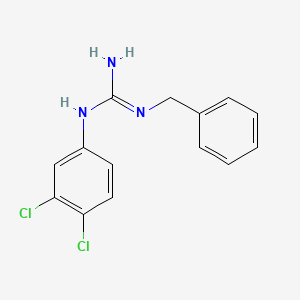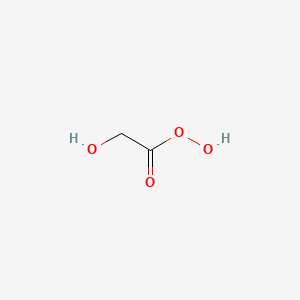
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid is a compound with significant interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid involves multiple steps. One common method includes the reaction of benzhydryl chloride with piperidine, followed by the introduction of hydroxyl groups at specific positions. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-benzhydrylpiperidine: Lacks the hydroxyl groups present in 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid.
3-hydroxypiperidine: Contains a hydroxyl group but lacks the benzhydryl moiety.
Tartaric acid (2,3-dihydroxybutanedioic acid): Shares the dihydroxybutanedioic acid component but lacks the piperidine and benzhydryl groups.
Uniqueness
This compound is unique due to its combination of a piperidine ring, benzhydryl group, and dihydroxybutanedioic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
20493-39-4 |
|---|---|
Formule moléculaire |
C22H27NO7 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H21NO.C4H6O6/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;5-1(3(7)8)2(6)4(9)10/h1-6,8-11,16-20H,7,12-13H2;1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
VSCOODVGEQWCQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



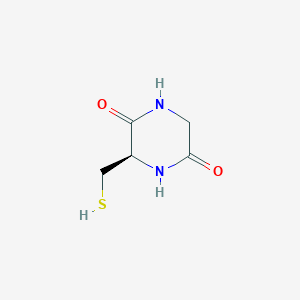
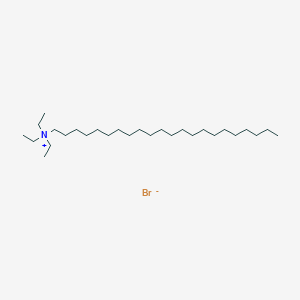
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)
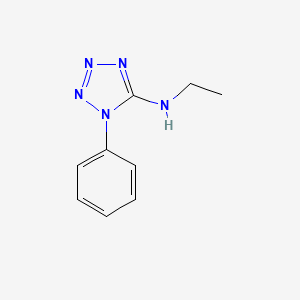
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)

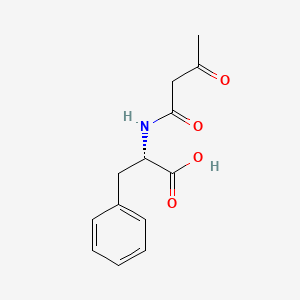
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
